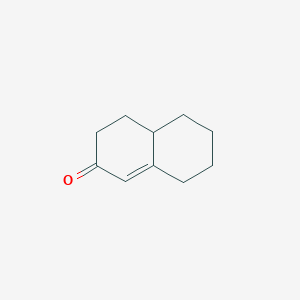
4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one
Overview
Description
4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one, also known as HN, is an organic compound belonging to the class of naphthalenes. It is a colorless solid with a sweet, pungent odor and is used in various applications such as pharmaceuticals, agrochemicals, and fragrances. HN is a versatile compound that can be synthesized through various methods, and it has a wide range of scientific applications.
Scientific Research Applications
Environmental Impacts and Treatment Methods
4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one, related compounds like geosmin, and 2-Methylisoborneol (2-MIB) significantly affect the taste and odor in drinking water. These compounds are produced by microbial activity and have led to considerable research aiming to understand and mitigate their impact on water quality. Studies emphasize the importance of identifying sources and regulating the storage and release of these compounds to manage water malodors effectively (Jüttner & Watson, 2007).
Cytoprotective Properties
Research has identified certain dihydronaphthalenones, structurally related to 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one, with cytoprotective effects against oxidative damage in HepG2 cells. These compounds exhibit antioxidant activities by directly scavenging intracellular reactive oxygen species (ROS) and inducing antioxidant enzymes, highlighting their potential therapeutic benefits (Kil et al., 2018).
Organic Synthesis and Drug Development
4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one derivatives have been explored for their potential in drug development, particularly as retinoid X receptor (RXR)-selective retinoids. These compounds are investigated for their therapeutic applications, including the treatment of non-insulin-dependent diabetes mellitus (NIDDM) and other conditions, by employing synthetic strategies to enhance their efficacy and selectivity (Faul et al., 2001).
Green Chemistry Approaches
Advancements in green chemistry include the eco-friendly synthesis of multi-functionalized benzenes using 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one derivatives. These approaches emphasize sustainable and environmentally benign methods, showcasing the role of these compounds in developing bioactive molecules through innovative synthetic routes (Damera & Pagadala, 2023).
Photochemical Applications
The photochemistry of related dihydronaphthalene compounds reveals their potential in generating diverse organic products through photolysis, demonstrating the versatility of these structures in synthetic organic chemistry and potential material science applications (Duguid & Morrison, 1991).
properties
IUPAC Name |
4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCKPZOFYCTNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)CCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298811 | |
| Record name | .delta.(Sup1,9)-2-Octalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one | |
CAS RN |
1196-55-0 | |
| Record name | .DELTA.1,9-2-Octalone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .delta.(Sup1,9)-2-Octalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

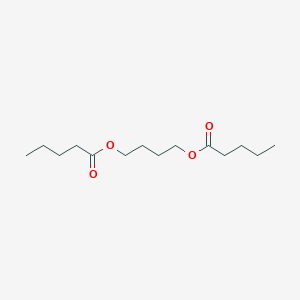
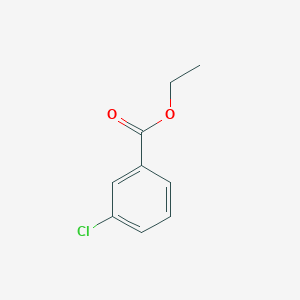
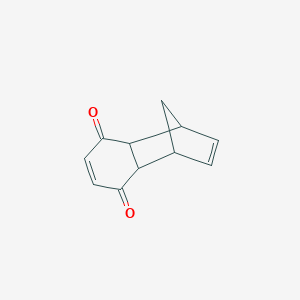

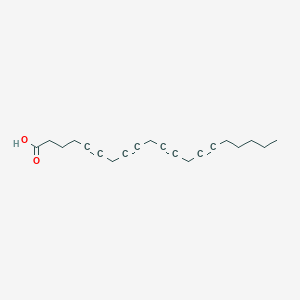

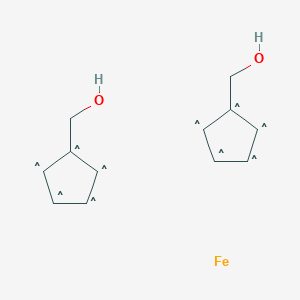
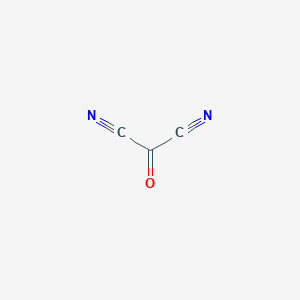

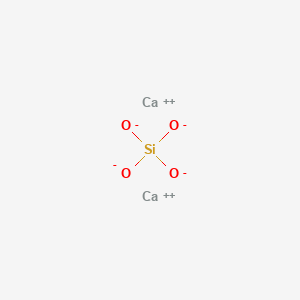
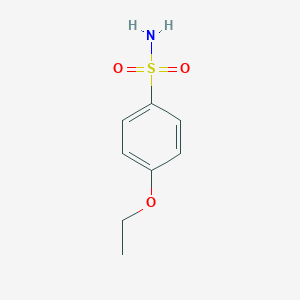
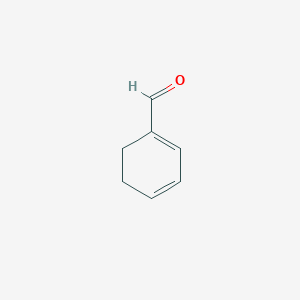
![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)
